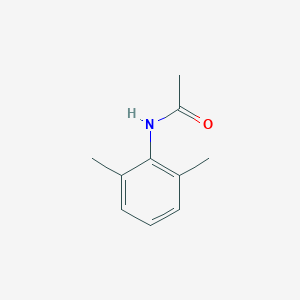

N-(2,6-Dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPTXWYBRKRZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062244 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-53-0 | |

| Record name | N-(2,6-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2,6-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-2,6-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GZI4J9FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of N-(2,6-Dimethylphenyl)acetamide from 2,6-Dimethylaniline

Abstract

This technical guide provides a detailed and in-depth exploration of the synthesis of N-(2,6-Dimethylphenyl)acetamide, a key chemical intermediate, from its precursor, 2,6-dimethylaniline. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the foundational chemical principles, providing a robust and reproducible experimental protocol, and detailing methods for purification and characterization. Emphasis is placed on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous protocol. This guide also incorporates critical safety information and visual diagrams to facilitate a comprehensive understanding of the synthetic process. This compound is notably recognized as a starting material or a known impurity in the synthesis of the widely used local anesthetic, Lidocaine, making its efficient synthesis and characterization crucial for pharmaceutical quality control.[1][2]

Introduction: Significance and Application

This compound (CAS No. 2198-53-0) is a white to beige crystalline powder with the molecular formula C₁₀H₁₃NO.[1] Its primary significance in the scientific and industrial landscape lies in its role as a critical intermediate and reference standard in the pharmaceutical industry.[1][2] Specifically, it is an immediate precursor in some synthetic routes to 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, commonly known as Lidocaine.[3] The synthesis of Lidocaine from 2,6-dimethylaniline often proceeds through an acylation step, making the formation of an acetamide derivative a cornerstone of the process.[3][4]

Given its role in the manufacturing of a major pharmaceutical agent, the ability to synthesize, purify, and characterize this compound with high efficiency and purity is paramount. This guide provides the necessary theoretical and practical framework to achieve this, grounded in established chemical literature and best practices.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from 2,6-dimethylaniline is a classic example of nucleophilic acyl substitution, specifically the N-acylation (or acetylation) of a primary amine.

Causality of Reagent Selection

The transformation requires an acetylating agent to introduce the acetyl group (CH₃CO-) onto the nitrogen atom of 2,6-dimethylaniline. The most common and effective acetylating agents for this purpose are acetic anhydride and acetyl chloride.[1]

-

Acetic Anhydride: A widely used reagent due to its moderate reactivity and safer handling compared to acetyl chloride. It reacts with the aniline to form the desired acetamide and acetic acid as a byproduct. Using an excess of acetic anhydride can drive the reaction to completion.[1]

-

Acetyl Chloride: More reactive than acetic anhydride, leading to a faster and often more exothermic reaction. It produces the acetamide and corrosive hydrochloric acid (HCl) as a byproduct. The HCl generated will react with unreacted 2,6-dimethylaniline to form the hydrochloride salt, effectively removing it from the reaction. Therefore, a base (such as sodium acetate or triethylamine) is often required to neutralize the HCl and liberate the free amine to continue reacting.[5][6]

The choice between these reagents depends on factors like desired reaction rate, scale, cost, and safety considerations.[1] For this guide, we will focus on the use of acetic anhydride for its straightforward, solvent-free application.

The Reaction Mechanism

The acetylation of 2,6-dimethylaniline is a two-step addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

-

Nucleophilic Attack: The nitrogen atom of 2,6-dimethylaniline attacks one of the carbonyl carbons of acetic anhydride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the better leaving group, which is the acetate anion (CH₃COO⁻).

-

Deprotonation: The acetate anion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final this compound product and a molecule of acetic acid.

The steric hindrance provided by the two methyl groups ortho to the amino group in 2,6-dimethylaniline slightly reduces the nucleophilicity of the nitrogen atom compared to aniline, but the reaction proceeds readily under appropriate conditions, such as heating.[1]

Caption: The addition-elimination mechanism for the acetylation of 2,6-dimethylaniline.

Experimental Protocol: Synthesis

This protocol details a reliable, solvent-free method for synthesizing this compound using acetic anhydride.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |

| 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N | 121.18 | Toxic, Carcinogen, Skin Absorption[7] |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, Flammable, Lachrymator |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | None |

| Equipment | ||||

| Round-bottom flask (50 mL) | ||||

| Reflux condenser | ||||

| Heating mantle with stirrer | ||||

| Beaker (250 mL) | ||||

| Büchner funnel and filter flask | ||||

| Graduated cylinders, Pipettes |

Step-by-Step Synthetic Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][9]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (41.2 mmol) of 2,6-dimethylaniline.

-

Reagent Addition: In the fume hood, carefully add 6.3 g (5.8 mL, 61.8 mmol, 1.5 equivalents) of acetic anhydride to the flask.

-

Reaction Conditions: Attach a reflux condenser to the flask. Heat the reaction mixture with stirring to 120-130°C using a heating mantle. Maintain this temperature for 2 hours.[1] The use of excess acetic anhydride helps to ensure the reaction goes to completion.

-

Work-up and Precipitation: After 2 hours, turn off the heat and allow the mixture to cool to approximately 60-70°C. Carefully and slowly pour the warm reaction mixture into a 250 mL beaker containing 150 mL of cold deionized water while stirring vigorously. This step serves to precipitate the solid product, which is insoluble in water, and to hydrolyze the excess acetic anhydride.

-

Isolation of Crude Product: Continue stirring the aqueous mixture in an ice bath for 15-20 minutes to maximize precipitation. Isolate the resulting white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of 30 mL cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a white to off-white solid.

Experimental Workflow Diagram

Caption: A flowchart of the synthesis and purification of this compound.

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid. An ethanol/water mixture is a suitable solvent system.

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Product Characterization

The identity and purity of the final product should be confirmed through physical and spectroscopic analysis.

| Property / Technique | Expected Result |

| Appearance | White to beige crystalline powder[1] |

| Molecular Weight | 163.22 g/mol [1][10] |

| Melting Point | ~178-181 °C |

| ¹H NMR (CDCl₃) | δ ~7.1 (m, 3H, Ar-H), δ ~2.2 (s, 6H, Ar-CH₃), δ ~2.1 (s, 3H, COCH₃), δ ~7.2-7.5 (br s, 1H, NH) |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch)[11] |

| Mass Spec (EI) | m/z 163 (M⁺), 121 (M-COCH₂), 120 (M-COCH₃)[10][12] |

Safety, Handling, and Waste Disposal

Reagent Hazards

-

2,6-Dimethylaniline: Highly toxic upon inhalation, ingestion, and skin contact. It is readily absorbed through the skin and is a suspected carcinogen.[3][7][8] All handling must be done in a fume hood with appropriate gloves.

-

Acetic Anhydride: Corrosive and can cause severe skin and eye burns. It is also a lachrymator (induces tearing) and reacts with water.

-

Glacial Acetic Acid (Byproduct): Corrosive and can cause serious burns.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A flame-resistant lab coat and heavy-duty nitrile or butyl rubber gloves are required.[7] Inspect gloves before use.

-

Respiratory Protection: All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9][13]

Waste Disposal

-

Aqueous Filtrate: The acidic aqueous filtrate from the work-up should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to local institutional guidelines.

-

Solid Waste: Dispose of contaminated materials (gloves, filter paper) in a designated solid chemical waste container.

-

Solvent Waste: Organic solvents from recrystallization should be collected in a designated halogen-free organic waste container.

Conclusion

The synthesis of this compound from 2,6-dimethylaniline via acetylation with acetic anhydride is a robust, efficient, and well-established procedure. By understanding the underlying chemical mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate. Proper purification and rigorous characterization are essential to ensure the material is suitable for its downstream applications, particularly in the context of pharmaceutical development and quality control.

References

-

Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. (n.d.). PrepChem.com. [Link]

-

The Preparation of Lidocaine. (n.d.). Journal of Chemical Education. [Link]

-

The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. (n.d.). PrepChem.com. [Link]

-

The 2-Step Synthesis of Lidocaine. (n.d.). Course Hero. [Link]

-

Electron ionization mass spectrum of (a)... (n.d.). ResearchGate. [Link]

-

Acetamide, N-(2,6-dimethylphenyl)-. (n.d.). NIST WebBook. [Link]

- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (2014).

-

Acetamide, N-(2,6-dimethylphenyl)-. (n.d.). NIST WebBook. [Link]

-

Synthesis of Lidocaine. (n.d.). University of California, Irvine. [Link]

-

Material Safety Data Sheet - 2,6-Dimethylaniline-d6. (2019). Capot Chemical. [Link]

-

Amide Formation Part 2: Preparation of Lidocaine Lab Report. (n.d.). Chemistry Connected. [Link]

- Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (2004).

-

Safety Data Sheet: 2,6-Dimethylaniline. (2021). Carl ROTH. [Link]

Sources

- 1. This compound|CAS 2198-53-0 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. prepchem.com [prepchem.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. fishersci.ca [fishersci.ca]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 11. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. capotchem.com [capotchem.com]

N-(2,6-Dimethylphenyl)acetamide CAS number 2198-53-0

An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)acetamide (CAS 2198-53-0)

Foreword

This technical guide provides a comprehensive overview of this compound, also known as 2',6'-Dimethylacetanilide. With the CAS number 2198-53-0, this compound is a critical molecule in synthetic organic chemistry, primarily recognized for its role as a key intermediate and reference standard in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, applications, and safety protocols. The narrative is structured to provide not just procedural steps but the scientific rationale underpinning them, ensuring a thorough and practical understanding of the subject matter.

Molecular Identity and Physicochemical Properties

This compound is an organic compound belonging to the anilide class. It is structurally characterized by an acetamide group attached to the nitrogen of a 2,6-dimethylaniline moiety.[1][2] This substitution pattern is fundamental to its chemical behavior and its utility in further synthetic applications.

Chemical Structure

The two-dimensional structure of this compound is presented below.

Caption: 2D chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is crucial for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 2198-53-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][3][4] |

| Appearance | White to off-white/yellow crystalline powder or needles | [1][3][5] |

| Melting Point | 182-184 °C | [1][4][5] |

| Boiling Point | ~290.31 °C (rough estimate) | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Density | ~1.052 g/cm³ | [1] |

| Flash Point | 163 °C | [1] |

| pKa | 15.14 ± 0.70 (Predicted) | [1] |

| LogP (Octanol/Water) | 2.911 (Crippen Calculated) | [6] |

Synthesis and Manufacturing Principles

The most prevalent and industrially relevant synthesis of this compound involves the acylation of 2,6-dimethylaniline.[3] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Core Reaction Pathway

The primary acetylating agents used are acetyl chloride or acetic anhydride.[3] The choice between them is often dictated by factors such as reaction scale, cost, and safety considerations. Acetyl chloride is generally more reactive but generates hydrochloric acid (HCl) as a byproduct, which must be neutralized. Acetic anhydride is less reactive and produces acetic acid, which can often serve as the reaction solvent.

A common laboratory procedure utilizes chloroacetyl chloride to synthesize the direct precursor to Lidocaine, 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7).[3][7] The fundamental mechanism, however, remains the same.

Caption: Synthesis workflow for the chloro-acetylated derivative.

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol describes a representative laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

2,6-Dimethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), dissolve 2,6-dimethylaniline (e.g., 3.0 mL) in glacial acetic acid (e.g., 15 mL).[8]

-

Rationale: Acetic acid serves as a solvent that can dissolve both the starting aniline and the acid chloride. It is also compatible with the reaction conditions.

-

-

Acylation: Slowly and carefully add chloroacetyl chloride (e.g., 2.0 mL) to the solution while stirring.[9] An exothermic reaction may be observed.

-

Rationale: Chloroacetyl chloride is a highly reactive electrophile. Slow addition is crucial to control the reaction rate and temperature, preventing unwanted side reactions.

-

-

Neutralization and Precipitation: Prepare a solution of sodium acetate (e.g., 25 mL of 0.333 M aqueous solution) and add it to the reaction mixture.[9]

-

Rationale: The acylation reaction produces HCl as a byproduct. Sodium acetate is a weak base that neutralizes the HCl, preventing protonation of the remaining 2,6-dimethylaniline (which would deactivate it as a nucleophile) and driving the reaction to completion. The product is typically insoluble in the aqueous acetic acid mixture and will precipitate out.

-

-

Isolation: Cool the mixture in an ice bath to maximize precipitation.[8] Collect the solid product by vacuum filtration using a Büchner funnel.[8]

-

Rationale: Lowering the temperature decreases the solubility of the product, leading to a higher isolated yield.

-

-

Washing and Drying: Wash the collected solid with cold water to remove residual acetic acid, sodium acetate, and other water-soluble impurities.[8] Press the solid as dry as possible and allow it to air dry or dry in a vacuum oven.

-

Rationale: Washing is a critical purification step. Using cold water minimizes the loss of product due to dissolution.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of synthesized this compound. A multi-technique approach is typically employed.

Spectroscopic and Chromatographic Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons, the two methyl groups on the phenyl ring, the acetyl methyl group, and the N-H proton.[10] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The electron ionization mass spectrum will show a molecular ion peak corresponding to its molecular weight (163.22 g/mol ).[2][11] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretch, C=O (amide I) stretch, and aromatic C-H stretches.[2] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A primary peak corresponding to the compound, with retention time determined by the specific method (e.g., reverse-phase). Impurities would appear as separate peaks.[12][13] |

Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control of a newly synthesized batch of this compound, particularly when it is intended for use in pharmaceutical manufacturing.

Caption: A typical analytical quality control (QC) workflow.

Applications in Research and Drug Development

The primary significance of this compound and its derivatives lies in their role as building blocks for active pharmaceutical ingredients (APIs).

Intermediate in Lidocaine Synthesis

The most critical application is in the synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[3][14] Specifically, the chloro-derivative, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is the immediate precursor that undergoes a nucleophilic substitution reaction with diethylamine to form Lidocaine.[7][8]

Caption: Synthetic pathway from 2,6-Dimethylaniline to Lidocaine.

The synthesis of Lidocaine from this intermediate is a cornerstone reaction taught in medicinal and organic chemistry, illustrating both nucleophilic acyl substitution and nucleophilic aliphatic substitution (S_N2) in a practical context.[8][9][14]

Pharmaceutical Reference Standard

In the context of pharmaceutical manufacturing, this compound is recognized as a known impurity of Lidocaine.[3] As such, it is used as a certified reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in the final drug product.[3][7] This is a mandatory requirement for quality control (QC) and to comply with regulatory submissions like Abbreviated New Drug Applications (ANDAs).[3]

Other Research Applications

Derivatives of dimethylphenylacetamide have been investigated for other potential pharmacological properties, including antiarrhythmic actions.[3] Furthermore, related acetamide structures are studied as environmental metabolites of certain fungicides, making this compound a relevant compound in environmental and toxicological research.[3]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) from the supplier.

Hazard Identification

The compound and its common chloro-derivative are classified with several hazards.

| Hazard Class | GHS Pictogram | Hazard Statements |

| Acute Toxicity 4 (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] |

| Skin Irritation 2 | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[4][15] |

| Eye Irritation 2 | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[4][15] |

| Specific Target Organ Toxicity (Single Exposure) 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[4][15] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[4][16] When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][17] Recommended storage temperatures are often between 2-8°C.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[15][19]

Conclusion

This compound (CAS 2198-53-0) is a compound of significant utility, primarily serving the pharmaceutical industry. Its well-established synthesis, clear analytical profile, and critical role as a precursor to Lidocaine underscore its importance. For researchers and developers, a thorough understanding of its chemistry, from synthesis to handling, is essential for its effective and safe application in both laboratory and industrial settings. Its function as a reference standard also highlights the broader role such molecules play in ensuring the quality and safety of modern medicines.

References

-

Cas 2198-53-0,2',6'-DIMETHYLACETANILIDE - LookChem. [Link]

-

Synthesis of Lidocaine - Chemistry Steps. [Link]

-

The 2-Step Synthesis of Lidocaine Review - University of Calgary. [Link]

-

The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemical Properties of Acetamide, N-(2,6-dimethylphenyl)- (CAS 2198-53-0) - Cheméo. [Link]

-

Acetamide, N-(2,6-dimethylphenyl)- - NIST WebBook. [Link]

-

Synthesis of T2288: From Bench Synthesis to Pilot Production - American Chemical Society. [Link]

-

Amide Formation Part 2: Preparation of Lidocaine Lab Report - Chemistry Connected. [Link]

-

METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI - Patent WO-2021159754-A1 - PubChem. [Link]

-

Synthesis of Lidocaine - University of California, Irvine. [Link]

- WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)

-

Electron ionization mass spectrum of (a)... - ResearchGate. [Link]

-

Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide - Queen's University Belfast. [Link]

-

Acetamide, N-(2,6-dimethylphenyl)- | SIELC Technologies. [Link]

-

MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Capot Chemical. [Link]

-

Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

Sources

- 1. Cas 2198-53-0,2',6'-DIMETHYLACETANILIDE | lookchem [lookchem.com]

- 2. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 3. This compound|CAS 2198-53-0 [benchchem.com]

- 4. 2′,6′-二甲基乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2198-53-0 | CAS DataBase [m.chemicalbook.com]

- 6. Acetamide, N-(2,6-dimethylphenyl)- (CAS 2198-53-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. nbinno.com [nbinno.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetamide, N-(2,6-dimethylphenyl)- | SIELC Technologies [sielc.com]

- 13. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]

- 15. capotchem.com [capotchem.com]

- 16. westliberty.edu [westliberty.edu]

- 17. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Spectral data for N-(2,6-Dimethylphenyl)acetamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,6-Dimethylphenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 2198-53-0), a key chemical intermediate and a known impurity in the synthesis of the local anesthetic, Lidocaine.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic signature is paramount for quality control, analytical method development, and structural verification. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven methodologies.

The molecular formula of this compound is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol .[1][2] Its structure is confirmed through the complementary data provided by the techniques discussed herein.

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of protons and carbon atoms, including the substitution pattern on the aromatic ring.

Expertise in Practice: Experimental Design

The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[4] The acquisition of a sufficient number of scans is crucial, especially for ¹³C NMR, to overcome the low natural abundance of the ¹³C isotope and achieve an adequate signal-to-noise ratio.[3]

Protocol: NMR Data Acquisition

A self-validating workflow ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | Broad Singlet | 1H | N-H |

| ~ 7.10 | Multiplet | 3H | Aromatic H (H-3, H-4, H-5) |

| ~ 2.25 | Singlet | 6H | Ar-CH ₃ (at C-2, C-6) |

| ~ 2.15 | Singlet | 3H | CO-CH ₃ |

Interpretation:

-

Aromatic Protons (~7.10 ppm): The three protons on the dimethylphenyl ring appear as a multiplet. Their chemical shift is in the expected downfield region for aromatic protons.

-

Amide Proton (~7.20 ppm): A broad singlet is characteristic of an N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Methyl Protons (~2.25 ppm): A single peak integrating to 6H confirms the chemical equivalence of the two methyl groups attached to the aromatic ring at positions 2 and 6. This is a key indicator of the 2,6-disubstitution pattern.

-

Acetyl Methyl Protons (~2.15 ppm): The singlet integrating to 3H corresponds to the methyl group of the acetamide moiety.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.5 | C =O (Amide Carbonyl) |

| ~ 135.0 | C -2, C -6 (Aromatic, substituted) |

| ~ 134.5 | C -1 (Aromatic, substituted) |

| ~ 128.0 | C -4 (Aromatic) |

| ~ 127.5 | C -3, C -5 (Aromatic) |

| ~ 23.5 | CO-C H₃ |

| ~ 18.5 | Ar-C H₃ |

Interpretation:

-

Carbonyl Carbon (~168.5 ppm): The signal at the lowest field is assigned to the amide carbonyl carbon, which is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[5]

-

Aromatic Carbons (127-135 ppm): Four distinct signals are observed for the six aromatic carbons. The symmetry of the 2,6-dimethylphenyl group results in the equivalence of C-2/C-6 and C-3/C-5, reducing the expected number of signals. The carbons bearing the methyl groups (C-2, C-6) and the acetamide group (C-1) are quaternary and appear at a lower field.

-

Methyl Carbons (18-24 ppm): The two signals in the high-field (upfield) region correspond to the methyl carbons. The signal at ~23.5 ppm is from the acetyl methyl group, while the signal at ~18.5 ppm is from the two equivalent aromatic methyl groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, it is particularly useful for confirming the presence of the secondary amide group.

Protocol: Acquiring the IR Spectrum

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer.

-

Spectrum Generation: A background spectrum is recorded, followed by the sample spectrum. The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[3]

Characteristic IR Absorption Bands

The IR spectrum is dominated by characteristic absorptions of the amide linkage and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~ 3260 | N-H Stretch | Secondary Amide (N-H) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (from CH₃) |

| ~ 1660 | C=O Stretch (Amide I Band) | Secondary Amide (C=O) |

| ~ 1540 | N-H Bend (Amide II Band) | Secondary Amide (N-H) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Interpretation:

-

N-H Stretch (~3260 cm⁻¹): This strong, sharp absorption is characteristic of the N-H stretching vibration in a secondary amide. Its position indicates the presence of hydrogen bonding in the solid state.[6][7]

-

Amide I Band (~1660 cm⁻¹): This is one of the most intense and characteristic bands in the spectrum, arising from the C=O stretching vibration.[8][9] For a secondary acyclic amide in the solid state, this band typically appears near 1640 cm⁻¹.[6]

-

Amide II Band (~1540 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.[6][8]

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum shows absorptions for both aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), corresponding to the phenyl ring and methyl groups, respectively.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragment ions.[11]

Protocol: EI-MS Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[11]

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[3]

Mass Spectrum Data & Interpretation

The mass spectrum of this compound confirms its molecular weight and provides structural clues through its fragmentation.

| m/z | Proposed Ion Structure | Description |

| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₈H₁₁N]⁺• | Loss of ketene (CH₂=C=O) from M⁺• |

| 120 | [C₈H₁₀N]⁺ | Loss of an acetyl radical (•COCH₃) from M⁺• |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Interpretation:

-

Molecular Ion Peak (m/z 163): The peak at m/z 163 corresponds to the intact molecular ion, confirming the molecular weight of the compound (163.22 g/mol ).[12][13]

-

Major Fragmentation Pathways: The fragmentation of amides is well-studied.[14][15] The most prominent fragmentation for this compound involves cleavage of the bonds adjacent to the carbonyl group.

-

Loss of Ketene: A characteristic fragmentation for N-aryl acetamides is the McLafferty-type rearrangement leading to the elimination of a neutral ketene molecule (mass of 42 u), resulting in the abundant ion at m/z 121 ([M - 42]⁺•).

-

Alpha-Cleavage: Cleavage of the C-N bond (alpha-cleavage) can lead to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a prominent peak, or the [M - 43]⁺ ion at m/z 120.

-

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key secondary amide functional group, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectral dataset serves as a robust reference for analytical chemists and drug development professionals, ensuring the identity and purity of this important chemical in research and manufacturing settings.

References

- Infrared Spectroscopy of Amides. (n.d.).

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025).

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). National Institutes of Health (NIH).

- A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. (n.d.). BenchChem.

- Table of Characteristic IR Absorptions. (n.d.).

- Electron ionization mass spectrum of (a) this compound... (2011). ResearchGate.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- Acetamide, N-(2,6-dimethylphenyl)-. (n.d.). NIST WebBook.

- Acetamide, N-(2,6-dimethylphenyl)- IR Spectrum. (n.d.). NIST WebBook.

- A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. (2014). PubMed.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR. (n.d.). ChemicalBook.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1. (n.d.). ChemicalBook.

- 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. (n.d.). PubChem.

- 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. (n.d.). ResearchGate.

- N-(2,6-DIMETHYLPHENYL)FORMAMIDE(607-92-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- N-(2,6-Dimethylphenyl)-2-(2-fluorophenyl)-2-(phenylamino)acetamide - Optional[13C NMR]. (n.d.).

- N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303. (n.d.). PubChem.

- This compound. (n.d.). LGC Standards.

- 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645). (n.d.). Human Metabolome Database.

- This compound. (n.d.). BenchChem.

- Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... (n.d.). ResearchGate.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.

- 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). (n.d.). Human Metabolome Database.

- N-(2,6-DIMETHYLPHENYL)FORMAMIDE(607-92-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry | Request PDF. (2025). ResearchGate.

- Acetamide, N-(2,6-dimethylphenyl)- | SIELC. (2018). SIELC Technologies.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

- This compound (C10H13NO). (n.d.). PubChemLite.

- 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. (n.d.). PubChem.

- common fragmentation mechanisms in mass spectrometry. (2022). YouTube.

- N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7. (n.d.). Sigma-Aldrich.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). National Institutes of Health (NIH).

- interpreting C-13 NMR spectra. (n.d.). Chemguide.

- Short Summary of 1H-NMR Interpretation. (n.d.).

Sources

- 1. This compound|CAS 2198-53-0 [benchchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. azooptics.com [azooptics.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 14. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of N-(2,6-Dimethylphenyl)acetamide Derivatives

This guide provides a comprehensive exploration of the mechanism of action of N-(2,6-Dimethylphenyl)acetamide derivatives, a class of compounds pivotal in modern therapeutics. With a primary focus on their role as local anesthetics and Class Ib antiarrhythmic agents, we will delve into their molecular interactions, structure-activity relationships, and the experimental methodologies used to elucidate their function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound derivatives, such as the well-known drug lidocaine and its analogues mexiletine and tocainide, is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4][5][6][7] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[3][7][8] By inhibiting the influx of sodium ions, these compounds effectively dampen cellular excitability.[3][9][10]

A key feature of their action is state-dependency . These drugs exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[4][8][11][12] This preferential binding to channels that are actively being used or have recently been used makes their blocking effect more pronounced in rapidly firing cells, such as those found in tachyarrhythmias or in nerves transmitting pain signals.[11][12][13] This targeted action helps to restore normal rhythm in the heart and block pain sensation with minimal effect on healthy tissue.[12]

The blockade of the fast sodium current leads to a decrease in the maximum upstroke velocity (Phase 0) of the cardiac action potential.[13][14] A hallmark of Class Ib agents is that they shorten the action potential duration and the effective refractory period.[6][13]

The Molecular Dance: Interaction with the Sodium Channel

This compound derivatives are amino amides, characterized by a lipophilic aromatic ring (the 2,6-dimethylphenyl group), an amide linkage, and a hydrophilic tertiary amine.[2][15] This amphipathic nature is crucial for their function, allowing them to traverse the cell membrane and access their binding site from the intracellular side of the sodium channel.[9]

The binding site for these local anesthetics is located within the pore of the VGSC, specifically involving the S6 transmembrane segments of domains I, III, and IV. Key amino acid residues, particularly aromatic and hydrophobic residues, are thought to be critical for the interaction. The positively charged tertiary amine at physiological pH is believed to interact with specific residues within the pore, contributing to the voltage-dependent nature of the block. The aromatic ring is also essential for the state-dependent interaction with the sodium channel.[16]

Structure-Activity Relationship: Fine-Tuning the Molecule for Function

The pharmacological properties of this compound derivatives can be significantly altered by modifying their chemical structure.

-

The Aromatic Ring: The 2,6-dimethyl substitution on the phenyl ring is a common feature that sterically hinders the hydrolysis of the adjacent amide bond by plasma esterases, thereby increasing the metabolic stability and duration of action of these compounds compared to their ester-based counterparts.[15]

-

The Amide Linkage: The amide bond is crucial for the chemical stability of these molecules.[2]

-

The Amino Group: The pKa of the tertiary amine influences the onset of action. A lower pKa results in a larger fraction of the drug being in its uncharged form at physiological pH, allowing for more rapid diffusion across the nerve sheath and cell membrane to reach its intracellular binding site.

Substitutions on the phenyl ring and modifications of the amino group can influence the potency, duration of action, and side-effect profile of these derivatives.[17][18]

Therapeutic Applications: From Numbing Pain to Stabilizing Heart Rhythms

The sodium channel blocking properties of this compound derivatives have led to their widespread use in several therapeutic areas:

-

Local Anesthesia: By blocking sodium channels in peripheral nerves, these compounds prevent the transmission of pain signals to the brain.[2][3] Lidocaine is a cornerstone of local anesthesia in dental and minor surgical procedures.[3]

-

Cardiac Arrhythmias: As Class Ib antiarrhythmics, drugs like mexiletine and tocainide are used to treat ventricular arrhythmias.[1][4][11][13][19] Their ability to selectively target rapidly firing cells in the ventricles makes them effective in suppressing these life-threatening heart rhythm disturbances.

-

Chronic Pain and Neuropathy: The sodium channel blocking mechanism has also been leveraged for the management of chronic pain conditions, including diabetic neuropathy.[20]

-

Anticonvulsant Activity: By stabilizing neuronal membranes and preventing aberrant firing, some derivatives have shown potential as anticonvulsant agents.[4]

Experimental Protocols for Mechanistic Elucidation

A variety of experimental techniques are employed to characterize the mechanism of action of this compound derivatives.

Electrophysiology: The Gold Standard for Studying Ion Channel Function

Patch-clamp electrophysiology is the primary method for directly measuring the effect of these compounds on sodium channel currents in isolated cells.

Whole-Cell Voltage-Clamp Protocol:

-

Cell Preparation: Culture a suitable cell line expressing the sodium channel isoform of interest (e.g., HEK293 cells transfected with a specific Nav subtype).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an intracellular solution containing a high concentration of a potassium salt (e.g., KCl or K-gluconate) and other essential components.

-

Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply light suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol to assess state-dependent block would involve holding the cell at a hyperpolarized potential (e.g., -120 mV, where most channels are in the resting state) and then applying a depolarizing pulse (e.g., to -10 mV) to open and then inactivate the channels.

-

Drug Application: Perfuse the cell with an extracellular solution containing the this compound derivative at various concentrations.

-

Data Analysis: Measure the peak inward sodium current in the absence and presence of the drug to determine the extent of block. The kinetics of the current decay can also be analyzed to understand the effects on channel inactivation.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compounds to the sodium channel.

Protocol for [³H]-Batrachotoxinin-A 20-α-benzoate ([³H]BTX-B) Binding Assay:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the sodium channel of interest.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]BTX-B and varying concentrations of the unlabeled this compound derivative.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled drug to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Visualizing the Mechanism

Signaling Pathway of Sodium Channel Blockade

Caption: State-dependent blockade of sodium channels by this compound derivatives.

Experimental Workflow for Characterizing Sodium Channel Blockers

Caption: A typical experimental workflow for the characterization of novel sodium channel blockers.

Quantitative Data Summary

| Compound | Class | Primary Use | Half-life (hours) | Metabolism |

| Lidocaine | Ib Antiarrhythmic, Local Anesthetic | Ventricular Arrhythmias, Local Anesthesia | 1.5-2 | Hepatic (CYP1A2, CYP3A4)[5][15] |

| Mexiletine | Ib Antiarrhythmic | Ventricular Arrhythmias | 10-12[1][20] | Hepatic (CYP2D6)[13][20] |

| Tocainide | Ib Antiarrhythmic | Ventricular Arrhythmias | 10-20[10] | Hepatic |

Conclusion

The this compound scaffold represents a cornerstone in the development of drugs targeting voltage-gated sodium channels. Their sophisticated mechanism of state-dependent blockade allows for a targeted therapeutic effect on over-excited cells, leading to their indispensable role in local anesthesia and the management of cardiac arrhythmias. A thorough understanding of their molecular interactions, structure-activity relationships, and the experimental methodologies used to characterize them is essential for the continued development of safer and more effective sodium channel blockers.

References

-

Mexiletine - StatPearls - NCBI - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

What is the mechanism of action of mexiletine? - Dr.Oracle. (2025, October 27). Dr.Oracle. [Link]

-

Lidocaine: Structure & Mechanism of Action - Video. (n.d.). Study.com. [Link]

-

What is the mechanism of action of lidocaine (local anesthetic)? - Dr.Oracle. (2025, March 6). Dr.Oracle. [Link]

-

Tocainide | C11H16N2O | CID 38945. (n.d.). PubChem. [Link]

-

Pharmacology of Mexiletine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube. [Link]

-

Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias. (1989). PubMed. [Link]

-

Lidocaine. (n.d.). Wikipedia. [Link]

-

What is the mechanism of Tocainide Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

What is the mechanism of Lidocaine? (2024, July 17). Patsnap Synapse. [Link]

-

What is the mechanism of Mexiletine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

Molecular mechanisms of lidocaine. (2021, August 17). PubMed Central. [Link]

-

What is Tocainide Hydrochloride used for? (2024, June 14). Patsnap Synapse. [Link]

-

Tocainide: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. [Link]

-

Selected sodium channel blockers. (n.d.). ResearchGate. [Link]

-

Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail. (n.d.). PubMed Central. [Link]

-

Sodium channel blocker. (n.d.). Wikipedia. [Link]

-

Understanding Sodium Channel Blockers: Mechanisms, Applications, and Medical Impact. (2024). Prime Scholars. [Link]

Sources

- 1. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]

- 3. droracle.ai [droracle.ai]

- 4. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lidocaine - Wikipedia [en.wikipedia.org]

- 6. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 7. primescholars.com [primescholars.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 10. mims.com [mims.com]

- 11. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]

- 12. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. What is Tocainide Hydrochloride used for? [synapse.patsnap.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of N-(2,6-Dimethylphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of N-(2,6-Dimethylphenyl)acetamide

This compound, a key intermediate and a known impurity in the synthesis of the widely used local anesthetic Lidocaine, presents a significant area of study within pharmaceutical development and quality control.[1] Its physical properties, particularly its solubility in various organic solvents, are of paramount importance for its synthesis, purification, formulation, and analytical characterization. Understanding the solubility profile of this compound is crucial for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for the preparation of standardized solutions for analytical testing.

Theoretical Framework: Understanding the Solubility of Amides

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[2]

Molecular Structure of this compound:

-

Amide Group (-CONH-): The presence of the amide functional group allows for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This contributes to its solubility in polar solvents capable of hydrogen bonding.[2]

-

Aromatic Ring and Methyl Groups: The 2,6-dimethylphenyl group is nonpolar and contributes to the hydrophobic character of the molecule. The presence of this bulky aromatic ring can also introduce steric hindrance, potentially affecting solvent-solute interactions.

The overall solubility of this compound in a given organic solvent is a balance between the polar interactions of the amide group and the nonpolar nature of the substituted phenyl ring.

Solvent Properties Influencing Solubility:

-

Polarity: Polar solvents are generally more effective at dissolving polar solutes. The polarity of a solvent is often quantified by its dielectric constant.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will more readily dissolve this compound due to the favorable interactions with its amide group.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Quantitative Solubility Data: A Predictive Overview

While specific experimental data is sparse, a qualitative and predictive understanding of the solubility of this compound in various classes of organic solvents can be extrapolated from its structure and general principles of amide solubility. The following table presents a hypothetical summary of expected solubility trends. Researchers are strongly encouraged to determine quantitative data for their specific solvent systems using the protocols outlined in this guide.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Polar protic solvents capable of strong hydrogen bonding with the amide group. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polar aprotic solvents with a carbonyl group that can act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Moderate | Moderately polar solvents that can act as hydrogen bond acceptors. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Less polar than ketones and esters, with limited hydrogen bonding capability. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Nonpolar solvents; dissolution would be driven by van der Waals forces with the phenyl ring. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Nonpolar solvents with minimal interaction with the polar amide group. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Chloroform can act as a weak hydrogen bond donor, enhancing solubility. |

Experimental Protocol: Gravimetric Determination of a Saturated Solution

The following detailed protocol describes the equilibrium solubility method using gravimetric analysis to determine the quantitative solubility of this compound in an organic solvent. This method is reliable and relies on the accurate measurement of mass.[1][3][4][5]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent compatible)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Oven

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporating dish in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

The final constant mass represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of dissolved solute (m_solute): Final mass of the dish with solute - Initial mass of the empty dish.

-

Mass of solvent (m_solvent): Mass of the filtered saturated solution - Mass of dissolved solute.

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Diagram of Experimental Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Alternative Method: UV-Visible Spectrophotometry

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and often faster alternative to the gravimetric method for determining concentration.[6][7][8][9][10]

Principle:

This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology Outline:

-

Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to identify the λ_max.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λ_max and plot a graph of absorbance versus concentration. This should yield a linear relationship.

-

Prepare and Analyze the Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution and Measurement: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the specific properties of the compound and solvent. Accurate solubility data is indispensable for the efficient development of processes involving this compound, from synthesis and purification to formulation and quality control. Further research to populate a comprehensive database of its solubility in a wide range of solvents at various temperatures would be of significant value to the pharmaceutical and chemical industries.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Gravimetric Analysis. (n.d.). Solubility of Things. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.

- Milošević, N., Rimpapa, Z., & Hofmann, M. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 551-558.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

- UV Spectrophotometric method for the identification and solubility determination of nevirapine. (2009). Die Pharmazie - An International Journal of Pharmaceutical Sciences, 64(8), 503-505.

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). Retrieved from [Link]

- Jain, N., Jain, R., & Jain, A. (2010). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. International Journal of PharmTech Research, 2(1), 159-163.

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scirp.org [scirp.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

The Crystalline Architecture of N-(2,6-Dimethylphenyl)acetamide: A Technical Guide to its Synthesis, Structure, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dimethylphenyl)acetamide, a key chemical intermediate and a significant impurity in the synthesis of the widely used local anesthetic Lidocaine, possesses a crystalline structure governed by well-defined intermolecular forces. Understanding this three-dimensional architecture is paramount for controlling its formation, optimizing purification processes, and for the rational design of related pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, detailing a robust laboratory-scale synthesis and a reliable crystallization protocol. The core of this guide presents an in-depth analysis of its crystal structure, elucidated through a comparative study with its closely related analogue, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The dominant role of N–H⋯O hydrogen bonding in the formation of elegant one-dimensional molecular chains is explored, providing critical insights for solid-state chemistry and drug development applications.

Introduction: The Dual Identity of this compound

This compound, also known as 2',6'-Dimethylacetanilide, is a compound of significant interest in the pharmaceutical industry. Its primary relevance stems from its role as a crucial starting material and a known impurity (Impurity C) in the manufacturing of Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy.[1] The effective control and characterization of this compound are therefore not merely academic exercises but are critical for ensuring the quality, safety, and efficacy of Lidocaine formulations submitted for Abbreviated New Drug Applications (ANDAs).[1]

Beyond its role in quality control, the this compound scaffold is a recurring motif in medicinal chemistry. Derivatives have been investigated for a range of pharmacological activities, underscoring the importance of a fundamental understanding of its physicochemical properties.[1] The crystal structure, in particular, dictates key solid-state properties such as solubility, dissolution rate, and stability, which are critical parameters in drug development. This guide serves as a detailed technical resource on the synthesis, crystallization, and profound structural characteristics of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White to beige crystalline powder | [1] |

| CAS Number | 2198-53-0 | [2] |

| Melting Point | 178-184 °C |

Synthesis and Crystallization Workflow

The synthesis and subsequent crystallization of this compound are foundational procedures for its study and application. The protocols outlined below are designed to be reproducible and yield high-purity crystalline material suitable for analytical and structural studies.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2,6-dimethylaniline.[1] This reaction can be efficiently carried out using either acetyl chloride or acetic anhydride as the acylating agent. The choice between these reagents often depends on the scale of the reaction and the desired reaction conditions. The following protocol details the use of acetyl chloride.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline (10.0 g, 82.5 mmol) in 100 mL of a suitable solvent such as anhydrous ether or glacial acetic acid.

-

Acylation: Cool the solution in an ice bath. Slowly add acetyl chloride (6.5 g, 82.8 mmol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. A base, such as sodium bicarbonate or sodium acetate, can be added to neutralize the hydrochloric acid byproduct that is formed.[1]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. The crude product will precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Crystallization for X-ray Diffraction

The growth of high-quality single crystals is a prerequisite for the determination of the molecular and crystal structure by X-ray diffraction. Slow evaporation is a reliable method for obtaining crystals of this compound.

Experimental Protocol:

-